molecular formula C16H29FN2Sn B6237963 5-fluoro-2-(tributylstannyl)pyrimidine CAS No. 1887155-03-4

5-fluoro-2-(tributylstannyl)pyrimidine

Cat. No.: B6237963
CAS No.: 1887155-03-4
M. Wt: 387.1 g/mol
InChI Key: DMBMEDGAFJPGCQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(tributylstannyl)pyrimidine is a chemical compound characterized by the presence of a fluorine atom and a tributylstannyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-(tributylstannyl)pyrimidine typically involves the reaction of 5-fluoropyrimidine with tributyltin chloride in the presence of a suitable catalyst, such as palladium or nickel. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or column chromatography, are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(tributylstannyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions. Conditions may vary depending on the specific reagent and desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Amines or other reduced forms of the compound.

  • Substitution Products: Pyrimidines with various substituents, such as alkyl or aryl groups.

Scientific Research Applications

5-Fluoro-2-(tributylstannyl)pyrimidine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be employed in biochemical studies to investigate enzyme mechanisms and interactions with biological macromolecules.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

5-Fluoro-2-(tributylstannyl)pyrimidine is similar to other stannylated pyrimidines, such as 2-(tributylstannyl)pyrimidine and 5-fluoro-2-(tributylstannyl)pyridine. its unique fluorine atom and specific substitution pattern contribute to its distinct chemical properties and reactivity. These differences make it a valuable compound in various research and industrial applications.

Comparison with Similar Compounds

  • 2-(tributylstannyl)pyrimidine

  • 5-fluoro-2-(tributylstannyl)pyridine

  • 2-fluoro-3-methyl-5-(tributylstannyl)pyridine

Properties

CAS No.

1887155-03-4

Molecular Formula

C16H29FN2Sn

Molecular Weight

387.1 g/mol

IUPAC Name

tributyl-(5-fluoropyrimidin-2-yl)stannane

InChI

InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;

InChI Key

DMBMEDGAFJPGCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)F

Purity

95

Origin of Product

United States

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